molecular formula C8H8BrClN2 B3017904 6-Bromo-1H-indol-3-amine;hydrochloride CAS No. 2241141-10-4

6-Bromo-1H-indol-3-amine;hydrochloride

Cat. No.: B3017904
CAS No.: 2241141-10-4
M. Wt: 247.52
InChI Key: VYASZCPFNMNVSQ-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffold in Chemical and Biological Sciences

The indole nucleus is a privileged scaffold in medicinal chemistry, renowned for its ability to interact with a multitude of biological targets. nih.gov Its structural versatility allows for modifications at various positions, leading to a diverse range of compounds with distinct pharmacological profiles. nih.gov Many natural products, including the amino acid tryptophan and various alkaloids, feature the indole core, highlighting its evolutionary importance in biological systems. This widespread presence in nature has inspired chemists to explore indole derivatives for the development of new therapeutic agents targeting a wide spectrum of diseases, including cancer, inflammatory disorders, and infections. nih.gov

Overview of Brominated Indole Derivatives in Academic Research

The introduction of a bromine atom to the indole ring can significantly alter a molecule's physicochemical properties, such as its lipophilicity and metabolic stability, which can in turn enhance its biological activity. Brominated indole derivatives, some of which are isolated from marine organisms, have demonstrated a range of interesting biological effects. For instance, certain brominated indoles have been shown to induce apoptosis (programmed cell death) in cancer cell lines and possess anti-inflammatory properties. ontosight.aichemscene.com Research into these compounds has provided valuable insights into their mechanisms of action and has spurred the synthesis of novel analogs with potentially improved therapeutic profiles.

Positioning of 6-Bromo-1H-indol-3-amine within Contemporary Research Landscape

While extensive research on a wide array of indole derivatives has been published, 6-Bromo-1H-indol-3-amine;hydrochloride itself appears to be a relatively novel or underexplored compound in the public domain. It is often utilized as a building block in the synthesis of more complex molecules. nih.govresearchgate.netnih.gov Given the established significance of both the indole scaffold and the functional contributions of bromo- and amino-substituents, this compound represents a promising starting point for new avenues of scientific inquiry. Its structural similarity to tryptamines, a class of neuromodulators, suggests potential applications in neuroscience research. The presence of the reactive amine group at the 3-position also makes it a versatile intermediate for the synthesis of a variety of more complex indole-based structures. Further investigation into the specific properties and potential applications of this compound is warranted to fully understand its scientific value.

Chemical and Physical Properties of 6-Bromo-1H-indol-3-amine

PropertyValue
CAS Number 1369361-97-6 (free base)
2241141-10-4 (hydrochloride)
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Synonyms 6-Bromo-3-amino-1H-indole

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1H-indol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-4,11H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYASZCPFNMNVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies of 6 Bromo 1h Indol 3 Amine

Reactivity of the Amine Functionality

The primary amine group at the C-3 position of the indole (B1671886) ring is a key site for derivatization, allowing for the introduction of a wide array of substituents through various chemical reactions.

The nitrogen atom of the primary amine in 6-bromo-1H-indol-3-amine can readily participate in nucleophilic substitution reactions with alkylating and acylating agents.

N-Alkylation involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkyl halide or other suitable alkylating agent. These reactions typically proceed under basic conditions to deprotonate the amine, thereby increasing its nucleophilicity. Common bases used include sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) akademisains.gov.myrsc.org. While direct N-alkylation of 6-bromo-1H-indol-3-amine is feasible, the literature more broadly describes the N-alkylation of the indole nitrogen (N-1 position) as a common strategy in the synthesis of complex molecules starting from 6-bromoindole (B116670) nih.govresearchgate.netdntb.gov.ua. For instance, in the synthesis of bacterial cystathionine (B15957) γ-lyase (bCSE) inhibitors, the indole nitrogen of 6-bromoindole is alkylated with various electrophiles nih.govresearchgate.netdntb.gov.ua.

N-Acylation is another fundamental transformation of the amine group, leading to the formation of amides. This reaction is typically achieved by treating the amine with an acylating agent such as an acyl chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent. These reactions are crucial in peptide synthesis and the construction of various bioactive molecules. A notable example is the synthesis of the bCSE inhibitor NL1, where 2-(6-bromo-1H-indol-1-yl)acetic acid is coupled with glycine (B1666218) methyl ester using peptide coupling agents like 1-ethyl-3-(dimethylaminopropyl)carbodiimide hydrochloride (EDC) nih.govmdpi.com.

Table 1: Examples of N-Alkylation and N-Acylation Reactions on the Indole Core To illustrate the principles of N-alkylation and N-acylation on the broader 6-bromoindole scaffold, which are analogous to the potential reactivity of the 3-amine group, the following examples are provided.

Starting MaterialReagent(s)ProductReaction TypeReference(s)
6-BromoindoleMethyl bromoacetate, NaH, DMFMethyl 2-(6-bromo-1H-indol-1-yl)acetateN-1 Alkylation nih.gov
6-BromoindoleMethyl 5-(chloromethyl)-2-methylfuran-3-carboxylate, NaH, DMFMethyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylateN-1 Alkylation nih.gov
2-(6-Bromo-1H-indol-1-yl)acetic acidGlycine methyl ester hydrochloride, EDC, HOBt, Et3NMethyl 2-(2-(6-bromo-1H-indol-1-yl)acetamido)acetateN-Acylation nih.govmdpi.com

Condensation Reactions with Carbonyl Compounds

The primary amine of 6-bromo-1H-indol-3-amine can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases nih.gov. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule nih.gov. The pH of the reaction is a critical parameter, with a mildly acidic environment (around pH 5) generally providing the optimal conditions for imine formation nih.gov.

These condensation reactions are fundamental in organic synthesis, providing a pathway to more complex nitrogen-containing structures. The resulting imines can be further reduced to secondary amines or reacted with various nucleophiles. While specific examples involving 6-bromo-1H-indol-3-amine are not extensively detailed in the reviewed literature, the general reactivity of primary amines with carbonyl compounds is a well-established principle in organic chemistry nih.gov.

Functionalization of the Indole Ring System

The indole ring of 6-bromo-1H-indol-3-amine offers multiple sites for further functionalization, including the bromine-substituted C-6 position, the electron-rich C-2 position, and the indole nitrogen (N-1).

The bromine atom at the C-6 position is a versatile handle for introducing a wide range of substituents through transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a base wikipedia.orgorganic-chemistry.orgnih.gov. The Suzuki coupling is widely used in the synthesis of biaryl compounds and other complex molecules due to its mild reaction conditions and high functional group tolerance wikipedia.orgorganic-chemistry.orgnih.gov.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a new carbon-carbon bond organic-chemistry.org. This reaction is particularly useful for the synthesis of substituted styrenes and other vinylated arenes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine wikipedia.orglibretexts.orgnih.govchemrxiv.org. This reaction is a powerful method for the synthesis of arylamines and has broad applications in medicinal chemistry and materials science wikipedia.orglibretexts.orgnih.govchemrxiv.org.

A pertinent example of functionalization at the bromine position is found in the synthesis of the bCSE inhibitor NL3, where methyl 5-((6-bromo-1H-indol-1-yl)methyl)-1H-pyrazole-3-carboxylate is coupled with (7-chlorobenzo[b]thiophen-2-yl)boronic acid via a Suzuki reaction researchgate.netdntb.gov.ua.

Table 2: Examples of Cross-Coupling Reactions at the C-6 Bromine Position of the Indole Ring

Indole SubstrateCoupling PartnerCatalyst SystemReaction TypeProductReference(s)
Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-1H-pyrazole-3-carboxylate(7-Chlorobenzo[b]thiophen-2-yl)boronic acidPd(dppf)Cl2, Na2CO3Suzuki CouplingMethyl 5-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-3-carboxylate researchgate.netdntb.gov.ua

C-2 and N-1 Functionalization of the Indole Core

The indole nucleus itself is amenable to further substitution, primarily at the C-2 and N-1 positions.

N-1 Functionalization: The indole nitrogen can be deprotonated with a suitable base, such as sodium hydride, to form an indolyl anion, which can then be alkylated or acylated rsc.orgnih.gov. This is a common strategy to introduce substituents at the N-1 position and is exemplified in the synthesis of the bCSE inhibitors NL1 and NL2, where 6-bromoindole is N-alkylated as a key step nih.govresearchgate.netdntb.gov.ua.

C-2 Functionalization: The C-2 position of the indole ring, while less nucleophilic than the C-3 position, can undergo functionalization through various methods, including lithiation followed by reaction with an electrophile, or through transition-metal-catalyzed C-H activation chim.itnih.govrsc.orgresearchgate.netscispace.com. The inherent reactivity of the indole ring often leads to preferential substitution at the C-3 position, thus requiring specific strategies to achieve C-2 selectivity.

Utilization of 6-Bromo-1H-indol-3-amine as a Building Block in Complex Molecule Synthesis

6-Bromo-1H-indol-3-amine and its parent compound, 6-bromoindole, are valuable precursors in the synthesis of complex and biologically active molecules kit.edunih.govcolab.ws. The strategic functionalization of the amine group, the bromine atom, and the indole core allows for the construction of diverse molecular architectures.

A prime example is the synthesis of a series of potent and selective inhibitors of bacterial cystathionine γ-lyase (bCSE) nih.govresearchgate.netdntb.gov.ua. These inhibitors, designated NL1, NL2, and NL3, are all derived from 6-bromoindole. The syntheses of these compounds showcase the versatile reactivity of the 6-bromoindole scaffold. For instance, the synthesis of NL1 involves N-1 alkylation of 6-bromoindole, followed by hydrolysis and subsequent N-acylation with a glycine derivative nih.govmdpi.com. The synthesis of NL3 demonstrates the power of cross-coupling reactions, where the bromine atom at the C-6 position is substituted via a Suzuki coupling to introduce a complex heterocyclic moiety researchgate.netdntb.gov.ua.

Another example of the utility of 6-bromoindole derivatives in complex molecule synthesis is the total synthesis of 7-bromo-1-(6-bromo-1H-indol-3-yl)-9H-carbazole, a naturally occurring dibromo 1-(indol-3-yl)carbazole alkaloid colab.ws. This synthesis highlights the role of 6-bromoindole as a key building block in the construction of complex natural products.

Table 3: Complex Molecules Synthesized from 6-Bromoindole Derivatives

Starting MaterialKey Transformation(s)Final ProductBiological Relevance/ClassReference(s)
6-BromoindoleN-1 Alkylation, N-Acylation(2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1)bCSE Inhibitor nih.govmdpi.com
6-BromoindoleN-1 Alkylation5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2)bCSE Inhibitor nih.gov
6-BromoindoleN-1 Alkylation, Suzuki Coupling3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid (NL3)bCSE Inhibitor researchgate.netdntb.gov.ua
6-BromoindoleOxidative Cross-Coupling7-Bromo-1-(6-bromo-1H-indol-3-yl)-9H-carbazoleNatural Product Alkaloid colab.ws

Formation of Polycyclic Indole Scaffolds

A significant application of 6-Bromo-1H-indol-3-amine lies in its utility as a precursor for the synthesis of polycyclic indole scaffolds, most notably through the esteemed Pictet-Spengler reaction. This acid-catalyzed reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization to furnish a tetrahydro-β-carboline ring system. wikipedia.org

The general mechanism for the Pictet-Spengler reaction commences with the formation of an iminium ion from the condensation of the primary amine of the tryptamine and a carbonyl compound. wikipedia.org Subsequently, the electron-rich indole nucleus executes an intramolecular nucleophilic attack on the iminium ion, leading to the formation of a spirocyclic intermediate. A subsequent rearrangement and deprotonation yield the final tetracyclic tetrahydro-β-carboline product. The reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid or trifluoroacetic acid, and may require heating. wikipedia.organalis.com.my

While specific studies detailing the Pictet-Spengler reaction with 6-Bromo-1H-indol-3-amine hydrochloride are not extensively documented in the readily available literature, the principles of this reaction are well-established for a wide array of tryptamine derivatives. analis.com.my The presence of the bromine atom at the 6-position is not expected to impede the cyclization and offers a valuable site for further functionalization of the resulting polycyclic scaffold.

Table 1: Illustrative Pictet-Spengler Reaction for the Formation of a Polycyclic Indole Scaffold

Reactant 1Reactant 2ProductReaction Type
6-Bromo-1H-indol-3-amineAldehyde/Ketone6-Bromo-1,2,3,4-tetrahydro-β-carboline derivativePictet-Spengler Reaction

Synthesis of Indole-Based Heterocyclic Systems

Beyond the Pictet-Spengler reaction, the 3-amino group of 6-Bromo-1H-indol-3-amine serves as a versatile nucleophile for the construction of various other indole-based heterocyclic systems. These reactions often involve condensation with dicarbonyl compounds or their equivalents to form new fused or appended heterocyclic rings.

For instance, the reaction of 3-aminoindoles with 1,3-dicarbonyl compounds can lead to the formation of fused pyridine (B92270) rings, resulting in pyrido[3,4-b]indole derivatives, which are isomers of β-carbolines. researchgate.net Similarly, condensation with 1,2-dicarbonyl compounds could potentially yield pyrazino[1,2-a]indole (B3349936) skeletons, another important class of heterocyclic compounds. nih.govnih.gov The specific reaction conditions and the nature of the dicarbonyl compound would dictate the structure of the final heterocyclic system.

The synthesis of pyrazino[1,2-a]indoles often involves the cyclization of an indole derivative bearing a nucleophile on a side chain attached to the indole nitrogen with a reactive group at the C2 position. nih.gov However, alternative strategies utilizing the inherent reactivity of the 3-amino group can also be envisioned.

Table 2: Potential Derivatization Strategies for 6-Bromo-1H-indol-3-amine

ReagentResulting Heterocyclic System
1,3-Dicarbonyl CompoundPyrido[3,4-b]indole derivative
1,2-Dicarbonyl CompoundPyrazino[1,2-a]indole derivative

Advanced Spectroscopic Characterization of 6 Bromo 1h Indol 3 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For the 6-bromo-1H-indole scaffold, distinct signals are expected for each aromatic proton and the protons on the nitrogen atoms.

The proton at the C2 position typically appears as a singlet or a narrow triplet, depending on the solvent and N-H exchange rate, in a downfield region due to the influence of the adjacent nitrogen atom. The protons on the benzene (B151609) ring (H4, H5, and H7) exhibit characteristic splitting patterns based on their coupling with neighboring protons. For a 6-bromo substituted indole (B1671886), H7 would likely appear as a doublet, H5 as a doublet of doublets, and H4 as a doublet. The N-H proton of the indole ring and the protons of the amine group at C3 would appear as broad singlets, and their chemical shifts can be highly dependent on solvent and concentration.

Table 1: Expected ¹H NMR Chemical Shifts and Multiplicities for 6-Bromo-1H-indol-3-amine Moiety.

Proton Position Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H1 (N-H) 10.0 - 12.0 broad singlet -
H2 7.2 - 7.5 singlet/triplet -
NH₂ (at C3) 3.5 - 5.0 broad singlet -
H4 7.4 - 7.6 doublet J ≈ 8.5 Hz
H5 7.0 - 7.2 doublet of doublets J ≈ 8.5, 1.8 Hz

Note: Data are estimated based on analyses of similar bromo-indole derivatives. Actual values can vary with solvent and experimental conditions. rsc.org

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of attached atoms.

Table 2: Expected ¹³C NMR Chemical Shifts for the 6-Bromo-1H-indol-3-amine Moiety.

Carbon Position Expected Chemical Shift (δ, ppm)
C2 122 - 125
C3 115 - 120
C3a 128 - 130
C4 120 - 123
C5 124 - 127
C6 114 - 117 (C-Br)
C7 113 - 115

Note: Data are estimated based on spectral data of related 6-bromo-1H-indole compounds. rsc.orgchemicalbook.com

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and confirming the molecular structure. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. For 6-Bromo-1H-indol-3-amine, COSY spectra would show correlations between adjacent aromatic protons, such as H4 with H5, and H5 with H7, confirming their connectivity on the benzene ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would definitively link each proton signal (H2, H4, H5, H7) to its corresponding carbon signal (C2, C4, C5, C7), which is invaluable for assigning the complex aromatic region of the ¹³C NMR spectrum. wikipedia.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For 6-Bromo-1H-indol-3-amine, the mass spectrum would exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity (~1:1 ratio). This pattern is a definitive indicator of the presence of a single bromine atom, due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br. miamioh.edu

The fragmentation of the molecular ion would likely proceed through several key pathways. A primary fragmentation is often the loss of the bromine atom (a process known as α-cleavage), leading to a significant fragment. Another common fragmentation pathway for amines involves cleavage of the bond alpha to the nitrogen atom. libretexts.orgwhitman.edu For the 3-aminoindole structure, this could involve cleavage within the pyrrole (B145914) ring, leading to characteristic daughter ions.

Table 3: Expected Key Ions in the Mass Spectrum of 6-Bromo-1H-indol-3-amine.

Ion Description Expected m/z
[M]⁺ Molecular Ion (with ⁷⁹Br) 225
[M+2]⁺ Molecular Ion (with ⁸¹Br) 227
[M-Br]⁺ Loss of a bromine radical 146

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are complementary and are excellent for identifying the functional groups present in a compound. edinst.com An IR absorption or a Raman shift occurs when the vibration of a bond leads to a change in the molecule's dipole moment or polarizability, respectively. ksu.edu.sa

The spectrum of 6-Bromo-1H-indol-3-amine would display characteristic bands corresponding to its key structural features. The N-H stretching vibrations of both the indole ring and the 3-amino group would appear in the high-frequency region. The aromatic C-H and C=C stretching vibrations confirm the presence of the indole core. A band corresponding to the C-Br stretch would be found in the fingerprint region at a lower wavenumber.

Table 4: Characteristic Vibrational Frequencies for 6-Bromo-1H-indol-3-amine.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
Indole N-H Stretching 3350 - 3500 IR, Raman
Amine N-H Symmetric & Asymmetric Stretching 3200 - 3400 IR, Raman
Aromatic C-H Stretching 3000 - 3100 IR, Raman
Aromatic C=C Stretching 1450 - 1600 IR, Raman
C-N Stretching 1200 - 1350 IR

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction experiment can provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While specific crystallographic data for 6-Bromo-1H-indol-3-amine hydrochloride is not detailed here, analysis of closely related structures like 6-Bromo-1H-indole-3-carboxylic acid reveals key structural features common to this class of compounds. nih.govresearchgate.net The analysis would determine the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. Crucially, it would reveal the planarity of the indole ring system and the conformation of the 3-amine substituent. Furthermore, it would map out the hydrogen-bonding network, which in the case of the hydrochloride salt, would involve interactions between the ammonium (B1175870) group, the chloride counter-ion, and the indole N-H.

Table 5: Example of Crystallographic Data Obtainable from X-ray Analysis.

Parameter Type of Information Provided
Crystal System The basic geometric shape of the unit cell (e.g., Monoclinic)
Space Group The symmetry elements within the unit cell (e.g., P2₁/n)
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the repeating unit in the crystal lattice
Bond Lengths (Å) The precise distances between bonded atoms
Bond Angles (°) The angles formed between three connected atoms

Computational Chemistry and Theoretical Studies on 6 Bromo 1h Indol 3 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For 6-Bromo-1H-indol-3-amine hydrochloride, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

Such calculations would yield important information, including the optimized molecular geometry, total energy, and the distribution of electron density. These results are foundational for further analysis of the molecule's reactivity and properties. For instance, the calculated bond lengths and angles would provide a precise three-dimensional structure of the molecule, which is essential for understanding its steric and electronic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For 6-Bromo-1H-indol-3-amine hydrochloride, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring and the amine group, while the LUMO would likely be distributed over the aromatic system.

Table 1: Illustrative Frontier Molecular Orbital Energies for an Indole Derivative (Note: This data is hypothetical and for illustrative purposes only, as specific data for 6-Bromo-1H-indol-3-amine hydrochloride is not available.)

ParameterEnergy (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap4.6

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The different colors on the MEP map indicate the regions of different electrostatic potential.

Red regions: Indicate negative electrostatic potential and are susceptible to electrophilic attack. These areas are typically rich in electrons, such as lone pairs on heteroatoms.

Blue regions: Indicate positive electrostatic potential and are prone to nucleophilic attack. These are electron-deficient regions.

Green regions: Represent neutral electrostatic potential.

For 6-Bromo-1H-indol-3-amine hydrochloride, the MEP map would likely show negative potential (red) around the nitrogen atom of the amine group and potentially the bromine atom, indicating these as sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the amine and the indole NH group, particularly in its protonated hydrochloride form, making these sites susceptible to nucleophilic attack.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior and conformational preferences of molecules.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule, it is important to identify the most stable conformation (the one with the lowest energy). This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer.

Energy minimization is a computational process that finds the geometry of a molecule that corresponds to a minimum on the potential energy surface. For 6-Bromo-1H-indol-3-amine hydrochloride, conformational analysis would focus on the rotation around the C3-NH2 bond to determine the preferred orientation of the amine group relative to the indole ring. The resulting lowest-energy conformer represents the most probable structure of the molecule.

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For 6-Bromo-1H-indol-3-amine hydrochloride, DFT calculations could be used to predict:

Vibrational Frequencies (IR and Raman): The calculated vibrational frequencies can be correlated with the peaks in the experimental infrared (IR) and Raman spectra, helping to assign the vibrational modes of the molecule.

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be a powerful tool for structural elucidation, especially when combined with experimental NMR data.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum.

Table 2: Illustrative Predicted Spectroscopic Data for an Indole Derivative (Note: This data is hypothetical and for illustrative purposes only, as specific data for 6-Bromo-1H-indol-3-amine hydrochloride is not available.)

Spectroscopic TechniquePredicted ParameterValue
IR SpectroscopyN-H Stretch3400-3500 cm⁻¹
¹H NMRIndole N-H Proton~8.0 ppm
UV-Vis Spectroscopyλmax~280 nm

Theoretical Prediction of Chemical Reactivity and Reaction Mechanisms

A comprehensive search of scientific literature and computational chemistry databases did not yield specific theoretical studies focused on the chemical reactivity and reaction mechanisms of 6-Bromo-1H-indol-3-amine or its hydrochloride salt. While computational methods such as Density Functional Theory (DFT) are commonly employed to investigate the electronic structure, reactivity, and potential reaction pathways of indole derivatives, no dedicated research articles presenting such an analysis for 6-Bromo-1H-indol-3-amine could be located.

General computational studies on the indole scaffold provide insights into its fundamental reactivity. The indole ring system is known for its electron-rich nature, making it susceptible to electrophilic substitution. Theoretical calculations on simpler indoles help in identifying the most probable sites for such reactions, which are typically the C3 position, followed by C2, and positions on the benzene (B151609) ring (C4-C7). The presence of substituents, such as the bromo group at C6 and the amine group at C3, would significantly modulate this reactivity profile by altering the electron density distribution across the bicyclic system.

A theoretical investigation into 6-Bromo-1H-indol-3-amine would likely involve:

Molecular Geometry Optimization: Calculating the most stable three-dimensional structure.

Frontier Molecular Orbital (FMO) Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing electron-rich and electron-poor regions to predict sites for intermolecular interactions and reactions.

Calculation of Reactivity Descriptors: Quantifying global and local reactivity through parameters like chemical hardness, softness, and Fukui functions.

Transition State Searching: Modeling potential reaction pathways, for instance, in electrophilic substitution or oxidation reactions, and calculating the activation energies to determine the most favorable mechanism.

However, without specific published research, any discussion on the predicted reactivity or reaction mechanisms for this particular compound would be speculative. Detailed data tables on calculated parameters are therefore not available.

Mechanistic Investigations of Biological Activity Associated with 6 Bromo 1h Indol 3 Amine Derivatives

Molecular Target Identification and Interaction Mechanisms

The biological effects of 6-Bromo-1H-indol-3-amine derivatives are mediated through precise interactions with specific molecular targets, including enzymes and receptors. Understanding these interactions at a molecular level is crucial for the rational design of new therapeutic agents.

Enzyme Inhibition Mechanisms (e.g., Bacterial Cystathionine (B15957) γ-Lyase, COX-2, DNA Gyrase, Acetylcholinesterase)

Derivatives built upon the 6-bromoindole (B116670) scaffold have been identified as potent inhibitors of several key enzymes implicated in disease pathogenesis.

Bacterial Cystathionine γ-Lyase (bCSE): A primary target for 6-bromoindole derivatives is bacterial cystathionine γ-lyase (bCSE), an enzyme crucial for producing hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.comaalto.fi H₂S helps protect these bacteria from oxidative stress, contributing to antibiotic resistance. Inhibition of bCSE has been shown to enhance the sensitivity of bacteria to conventional antibiotics. mdpi.comnih.gov Several potent inhibitors have been developed using 6-bromoindole as a foundational building block. aalto.finih.gov Key examples include NL1, NL2, and MNS2, which feature modifications at the N-1 position of the indole (B1671886) ring. mdpi.comijpda.org These modifications are assembled onto the nitrogen atom of the 6-bromoindole core, highlighting the scaffold's importance in guiding the molecule to the enzyme's active or allosteric sites. mdpi.comnih.gov The development of these inhibitors represents a promising strategy to combat antibiotic resistance by targeting bacterial defense mechanisms. nih.gov

Compound NameChemical Structure NameTarget EnzymeSignificance
NL1(2-(6-bromo-1H-indol-1-yl)acetyl)glycineBacterial Cystathionine γ-Lyase (bCSE)Potentiates antibiotic effects on pathogenic bacteria. mdpi.comnih.gov
NL25-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acidBacterial Cystathionine γ-Lyase (bCSE)A promising and selective bCSE inhibitor that enhances bacterial sensitivity to antibiotics. mdpi.comnih.gov
MNS2Potassium 3-Amino-5-((6-bromo-1H-indol-1-yl)methyl)thiophene-2-carboxylateBacterial Cystathionine γ-Lyase (bCSE)A newer generation potentiator of antibiotics based on the 6-bromoindole scaffold. ijpda.org

Cyclooxygenase-2 (COX-2): Cyclooxygenase (COX) enzymes are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov While the indole scaffold is present in some COX inhibitors like Indomethacin, the current body of scientific literature does not specifically identify derivatives of 6-Bromo-1H-indol-3-amine as a significant class of COX-2 inhibitors. Research on this particular halogenated indole amine framework has predominantly focused on other enzymatic and cellular targets.

DNA Gyrase: Bacterial DNA gyrase is an essential topoisomerase and a validated target for antibiotics. researchgate.netnih.gov Marine-derived bis-indole alkaloids have shown inhibitory activity against this enzyme. Notably, a derivative known as 6-trisindoline, which incorporates the 6-bromoindole structure, was identified as a low micromolar inhibitor of the DNA gyrase B (GyrB) subunit in Staphylococcus aureus. researchgate.net This finding suggests that the 6-bromoindole moiety can be effectively utilized in scaffolds designed to interfere with bacterial DNA replication. The position of the bromine atom on the indole ring was found to be a critical determinant of its inhibitory activity. researchgate.net

Compound NameTarget EnzymeReported Activity (IC₅₀)Source Organism/Cell
6-TrisindolineStaphylococcal DNA Gyrase-B2.1 ± 0.08 µMMarine-derived
5-TrisindolineStaphylococcal DNA Gyrase-B11.4 ± 0.03 µMMarine-derived
Data sourced from Dal Piaz et al. researchgate.net

Acetylcholinesterase (AChE): Acetylcholinesterase inhibitors are used to manage symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. researchgate.net A synthesized derivative, 6-bromotryptamine A, which is formed by the condensation of 2-(6-bromo-1H-indol-3-yl)ethan-1-amine and 2-(4-bromophenyl)acetic acid, has been shown to directly inhibit AChE activity in a dose-dependent manner. researchgate.net This multi-target compound was also found to block the formation of β-amyloid oligomers, another key pathological hallmark of Alzheimer's disease. The study demonstrated that at a concentration of 50 µM, 6-bromotryptamine A reduced AChE activity to approximately 45% of the control, highlighting its potential as a lead structure for developing new anti-Alzheimer's agents. researchgate.net

Receptor Ligand Binding Studies (e.g., Aryl Hydrocarbon Receptor)

Aryl Hydrocarbon Receptor (AhR): The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that regulates gene expression in response to various exogenous and endogenous compounds. It plays a role in cellular homeostasis and pathophysiology, making it an important drug target. Research has demonstrated that several naturally-occurring, marine-derived brominated indoles can function as AhR ligands. These compounds were shown to competitively bind to the AhR and stimulate AhR-dependent gene expression. While the specific compound 6-Bromo-1H-indol-3-amine was not singled out, this research establishes a clear precedent that the brominated indole scaffold is capable of interacting directly with and activating the AhR signaling pathway.

Structure-Activity Relationship (SAR) Studies of 6-Bromo-1H-indol-3-amine Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For 6-bromoindole derivatives, SAR investigations have provided critical insights into the roles of halogenation and various substitutions.

Role of Halogenation (Bromine Atom) in Modulating Biological Potency and Selectivity

The presence and position of the bromine atom on the indole ring profoundly influence the biological activity of these derivatives. Halogenation is a common feature of marine natural products and often enhances their bioactivity. In the context of DNA gyrase inhibition, the position of the bromine atom is crucial. Studies on bis-indole derivatives showed that 6-trisindoline (with bromine at the 6-position) was a significantly more potent inhibitor of DNA gyrase-B (IC₅₀ of 2.1 µM) compared to its isomer 5-trisindoline (IC₅₀ of 11.4 µM). researchgate.net This demonstrates that the 6-position is optimal for this specific enzyme interaction. Similarly, for protein kinase inhibitors, a single bromine substitution at either the 5- or 6-position of the indole ring was found to result in a considerable improvement in potency. Quantitative structure-activity relationship (QSAR) analyses of halogenated indoles have also revealed that chloro and bromo substitutions at positions 4 or 5 are essential for antibacterial activity against certain pathogens.

Impact of Amine and Indole Substitutions on Molecular Interactions

Modifications to the amine group at the 3-position and substitutions at the indole nitrogen (N-1) are key strategies for optimizing the activity of this compound class. The development of potent bCSE inhibitors like NL1 and NL2 showcases the success of this approach. mdpi.com By attaching different residues to the N-1 position of the 6-bromoindole core—such as an acetylglycine moiety in NL1 or a methylfuran-carboxylic acid group in NL2—researchers have created highly active and selective molecules. mdpi.comnih.gov These substitutions are critical for orienting the molecule within the target enzyme and establishing key binding interactions.

Similarly, the anti-acetylcholinesterase activity of 6-bromotryptamine A is conferred by the acylation of the amine group of 2-(6-bromo-1H-indol-3-yl)ethan-1-amine with 2-(4-bromophenyl)acetic acid. researchgate.net This modification creates a larger molecule capable of effectively blocking the active site of AChE. For HIV-1 fusion inhibitors based on a bisindole scaffold, substitutions at the 3-position were explored to define the role of shape and molecular properties, leading to compounds with submicromolar activity.

Cellular and Molecular Pathways Modulated by Derivatives (e.g., Biofilm Formation Inhibition)

Beyond interacting with single molecular targets, derivatives of 6-bromoindole can modulate complex cellular pathways, with biofilm formation being a prominent example. Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which makes them highly resistant to antibiotics and host immune responses.

Several studies have highlighted the potent anti-biofilm properties of brominated indole derivatives. The marine bisindole alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine (B1201723) and its synthetic analogues have demonstrated the ability to both inhibit the formation of biofilms and disaggregate pre-formed biofilms in bacteria such as E. coli and S. aureus. SAR studies of these bisindole compounds revealed that the halogen atoms and the ethylamine side chain are important for this activity. Furthermore, the brominated oxindole (B195798) derivative 5-Tris, also a DNA gyrase inhibitor, was shown to inhibit staphylococcal biofilm formation at low micromolar concentrations. researchgate.net This suggests a dual-action mechanism where the compound can interfere with both bacterial replication and community development. The consistent finding that brominated derivatives are effective anti-biofilm agents underscores the importance of this chemical scaffold in developing new strategies to overcome biofilm-mediated infections.

Applications in Pre Clinical Drug Discovery Research

Design and Synthesis of Novel Pharmacophores Based on the 6-Bromoindole (B116670) Amine Core

The 6-bromoindole moiety is a crucial starting point for the synthesis of a wide range of pharmacologically active compounds. chemimpex.combiosynth.com Its derivatives have been explored for various therapeutic purposes, including the development of anticancer agents and novel antibiotics. chemimpex.combiosynth.com The synthesis strategies often involve modifications at the indole (B1671886) nitrogen, the amine group, or through reactions involving the bromine atom, allowing for the creation of diverse chemical libraries. nih.govresearchgate.net

One notable approach involves the synthesis of 6-bromoindolglyoxylamido derivatives. These compounds have been investigated for their antimicrobial properties and their ability to enhance the efficacy of existing antibiotics. nih.gov For instance, a series of 6-bromo derivatives were synthesized and evaluated, leading to the identification of analogues with enhanced antibacterial activity against Escherichia coli and significant antifungal properties. nih.gov

Another area of exploration is the development of inhibitors for bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in bacterial defense mechanisms against oxidative stress. nih.gov The 6-bromoindole core has been a key building block in the synthesis of potent bCSE inhibitors. nih.govresearchgate.net For example, compounds such as (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) and 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2) have been synthesized from 6-bromoindole and have demonstrated the potential to enhance the effects of antibiotics on pathogenic bacteria. mdpi.com

Furthermore, the 6-bromoindole scaffold has been utilized in the synthesis of meridianin derivatives, which have been investigated as novel JAK/STAT3 signaling inhibitors. The synthesis of these compounds involves a multi-step process starting from 6-bromo-1H-indole. mdpi.com

The versatility of the 6-bromoindole core is further highlighted by its use in synthesizing a variety of other heterocyclic systems. It can be used to produce 6-alkylthioindoles, 3-acetoxy-6-bromoindole, 6,6′-dibromoindigo (Tyrian purple), 6-acylindoles, and tert-butyl 6-bromoindole-1-carboxylate. sigmaaldrich.comsigmaaldrich.com

Table 1: Examples of Pharmacophores Derived from 6-Bromoindole
Derivative ClassExample CompoundSynthetic ApproachPotential ApplicationReference
6-Bromoindolglyoxylamido polyaminesPolyamine 3 (spermine chain)Coupling of 6-bromoindolglyoxylamide with polyamines.Antimicrobial and antibiotic enhancer. nih.gov
bCSE Inhibitors(2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1)Alkylation of 6-bromoindole followed by peptide coupling.Antibiotic potentiation. mdpi.com
bCSE Inhibitors5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2)Alkylation of 6-bromoindole with a furan (B31954) derivative.Antibiotic potentiation. mdpi.com
Meridianin Analogues6-bromo-3-(2-phenylpyrimidin-4-yl)-1H-indoleMulti-step synthesis starting from 6-bromo-1H-indole.JAK/STAT3 signaling inhibition. mdpi.com

Lead Compound Identification and Optimization Strategies

The process of identifying and optimizing lead compounds from the 6-bromoindole core involves systematic structural modifications to enhance potency and selectivity for a specific biological target. Structure-activity relationship (SAR) studies are crucial in this process, guiding the chemical modifications to achieve desired pharmacological properties.

An example of lead optimization is seen in the development of 6-bromotryptamine derivatives as potential 5-HT2A receptor antagonists. In this study, a series of N-acylated 6-bromotryptamine analogs were synthesized. The length of the acyl chain was systematically varied, and it was found that the antagonist activity was dependent on the chain length. Specifically, activity increased with chain length from C2 to C6, with 6-bromo-N-hexanoyltryptamine showing the highest potency, being approximately four times more active than the parent compound. nih.gov This highlights how modifications to a side chain can significantly impact biological activity.

Another study focused on the derivatization of ethyl 6-bromo-2-((dimethylamino)methyl)-5-hydroxy-1-phenyl-1H-indole-3-carboxylate as an inhibitor of FabG, an essential enzyme in bacterial fatty acid synthesis. This work involved the expansion of this lead molecule to generate a library of forty-three analogues, demonstrating a strategy of lead expansion to explore the chemical space around a hit compound. nih.gov

The optimization process often involves exploring different substituents on the indole ring and the side chains. For instance, in the development of meridianin derivatives as JAK/STAT3 inhibitors, various substitutions were made on the pyrimidine (B1678525) ring attached to the 6-bromoindole core to investigate their impact on antitumor activity. mdpi.com

Table 2: Lead Optimization of 6-Bromotryptamine Derivatives for 5-HT2A Receptor Antagonism
CompoundModificationRelative ActivityReference
6-bromo-N-propionyltryptamineC3 acyl chainBaseline nih.gov
6-bromo-N-hexanoyltryptamineC6 acyl chain~4-fold increase over baseline nih.gov
Other N-acylated derivativesVarying acyl chain lengths (C2-C8)Activity varies with chain length nih.gov

Exploration of Therapeutic Potential Beyond Traditional Areas (e.g., Antibiotic Potentiation)

A significant area of research for 6-bromoindole derivatives is their application as antibiotic potentiators. These molecules, which may not have strong intrinsic antibacterial activity, can enhance the effectiveness of conventional antibiotics against resistant bacterial strains. frontiersin.org This represents a promising strategy to combat the growing problem of antimicrobial resistance.

The mechanism of antibiotic potentiation by 6-bromoindole derivatives can vary. One key mechanism is the inhibition of bacterial cystathionine-γ-lyase (bCSE). nih.govresearchgate.net By inhibiting this enzyme, these compounds can disrupt the bacteria's ability to produce hydrogen sulfide (B99878) (H₂S), a molecule that protects them from oxidative stress induced by antibiotics. nih.gov This sensitizes the bacteria to the effects of the antibiotic. Several 6-bromoindole derivatives have been synthesized and shown to be effective bCSE inhibitors. nih.govmdpi.com

Another mechanism of action for some 6-bromoindole derivatives is the disruption of the bacterial membrane. nih.gov For example, certain 6-bromoindolglyoxylamide polyamine derivatives have been shown to cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. nih.gov This disruption of the membrane integrity can lead to bacterial cell death and can also increase the uptake of other antibiotics, thus potentiating their effects.

The development of these potentiators involves the synthesis and screening of libraries of 6-bromoindole derivatives to identify compounds that can restore the activity of legacy antibiotics. For example, indole-3-glyoxylamido and indole-3-acetamido-polyamine conjugates have been investigated for their ability to enhance the action of doxycycline (B596269) against Pseudomonas aeruginosa. mdpi.com

Table 3: 6-Bromoindole Derivatives as Antibiotic Potentiators
Compound ClassMechanism of ActionTarget BacteriaPotentiated AntibioticReference
bCSE Inhibitors (e.g., NL1, NL2)Inhibition of bacterial cystathionine-γ-lyase.Pathogenic bacteria, including resistant strains.Various antibiotics that induce oxidative stress. nih.govmdpi.com
6-Bromoindolglyoxylamido polyaminesBacterial membrane permeabilization and depolarization.Gram-positive and Gram-negative bacteria.Not specified, but enhances general antimicrobial activity. nih.gov
Indole-3-acetamido-polyamine conjugatesEnhancement of antibiotic action.Pseudomonas aeruginosaDoxycycline mdpi.com

Future Directions and Emerging Research Opportunities for 6 Bromo 1h Indol 3 Amine

Development of Novel and Sustainable Synthetic Routes

The synthesis of indole (B1671886) derivatives is continuously evolving, moving away from classical methods toward more efficient and environmentally friendly strategies. Traditional syntheses often require harsh conditions and produce significant waste. Modern approaches focus on sustainability, cost-effectiveness, and versatility to generate diverse compound libraries. researchgate.netrsc.org

Key areas of development include:

Green Chemistry: This approach emphasizes the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions. For instance, visible light-photocatalyzed reactions offer a milder alternative to traditional methods for constructing complex molecules from indole-derived bromides. researchgate.netrsc.orgrsc.org

Catalysis: The use of metal catalysts allows for precise control over chemical transformations on the indole ring, enabling the creation of complex molecules under mild conditions.

Flow Chemistry: Performing reactions in continuous flow reactors instead of large batches offers superior control over temperature and reaction time, leading to improved yields and safety.

These modern strategies facilitate the efficient production of diverse derivatives of 6-Bromo-1H-indol-3-amine, which is crucial for exploring their therapeutic potential.

Synthetic StrategyDescriptionKey Advantages
One-Pot Synthesis Multiple sequential reactions are performed in a single reactor without isolating intermediates.Increased efficiency, reduced waste, and time savings. nih.gov
Green Chemistry Prioritizes the use of sustainable materials and processes to minimize environmental impact.Environmentally friendly, safer reaction conditions, and often uses renewable resources. researchgate.netrsc.orgrsc.org
Advanced Catalysis Employs catalysts (e.g., transition metals) to facilitate reactions with high selectivity and efficiency.Mild reaction conditions, high yields, and broad substrate scope.
Flow Chemistry Reactions are conducted in a continuous stream through a microreactor.Enhanced safety, precise control over reaction parameters, and improved scalability.

Advanced Computational Approaches for Structure-Based Design

Computational tools have become indispensable in modern drug discovery, accelerating the design and optimization of new drug candidates. mdpi.comfrontiersin.org For derivatives of 6-Bromo-1H-indol-3-amine, these methods provide deep insights into how the molecules interact with biological targets at an atomic level.

Key computational techniques include:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to its target protein, helping to estimate the strength of the interaction. frontiersin.org Docking studies can screen large virtual libraries of compounds to identify promising candidates for synthesis and testing.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule-target complex, revealing how they interact and move over time. This helps to assess the stability of the binding and identify key interactions that are crucial for biological activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. These models can predict the potency of new, unsynthesized derivatives, guiding medicinal chemists to focus on the most promising structures. frontiersin.org

By integrating these computational approaches, researchers can rationally design more potent and selective molecules, reducing the time and cost associated with traditional trial-and-error methods.

Computational MethodApplication in Drug DesignInformation Gained
Molecular Docking Predicts the binding pose and affinity of a small molecule within the active site of a target protein.Binding energy, orientation, and key intermolecular interactions. frontiersin.org
Molecular Dynamics (MD) Simulates the physical movements of atoms and molecules in the ligand-protein complex over time.Stability of binding, conformational changes, and dynamic interactions. mdpi.com
QSAR Relates the physicochemical properties of a series of compounds to their biological activities.Predictive models to estimate the activity of novel compounds. frontiersin.org

Integration with High-Throughput Screening Technologies

High-Throughput Screening (HTS) allows for the rapid automated testing of vast numbers of chemical compounds against specific biological targets. nih.govnih.gov By creating a diverse library of derivatives from the 6-Bromo-1H-indol-3-amine scaffold, HTS can be employed to quickly identify "hits"—compounds that show promising activity in a particular assay.

The process typically involves:

Library Generation: Synthesizing a large and structurally diverse collection of compounds based on the 6-Bromo-1H-indol-3-amine core.

Assay Development: Creating a robust and automated biological assay suitable for screening thousands of compounds.

Screening: Testing the entire compound library to identify molecules that modulate the activity of the biological target. researchgate.net

Hit Validation and Optimization: Confirming the activity of the initial hits and using medicinal chemistry, often guided by computational models, to improve their potency and selectivity.

This integration of synthetic chemistry and HTS provides a powerful engine for discovering novel lead compounds for a wide range of diseases. nih.gov

Exploration of New Biological Targets and Polypharmacology

The versatility of the indole scaffold allows its derivatives to interact with a wide array of biological targets, including enzymes, receptors, and DNA. mdpi.comresearchgate.net While research may have focused on specific targets, there is immense potential in screening 6-Bromo-1H-indol-3-amine derivatives against new or underexplored proteins to uncover novel therapeutic applications.

A particularly promising area is polypharmacology , the design of single drugs that can interact with multiple targets simultaneously. nih.gov This approach is highly relevant for complex multifactorial diseases like cancer or neurodegenerative disorders, where affecting a single target is often insufficient. researchgate.net The ability of indole derivatives to be chemically modified allows for the fine-tuning of their activity against several targets, potentially leading to more effective therapies. nih.gov Future research will likely focus on systematically exploring these multi-target interactions to develop next-generation therapeutics. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.